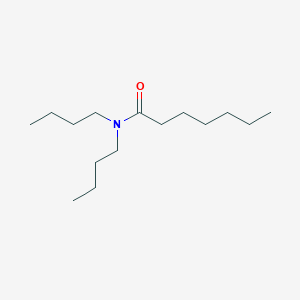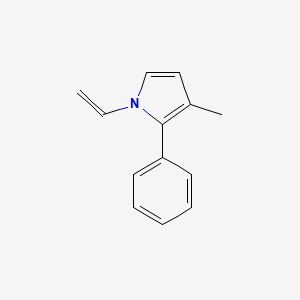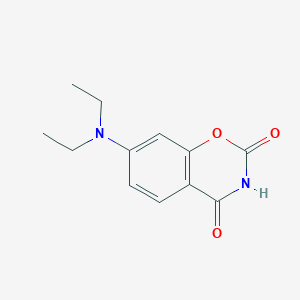
7-(Diethylamino)-1,3-benzoxazine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Diethylamino)-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the class of benzoxazines. This compound is known for its unique structural features and diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylamino group at the 7-position and the benzoxazine core imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine. The reaction proceeds through cyclization and decarboxylation steps to yield the desired benzoxazine derivative . The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Diethylamino)-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzoxazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzoxazine derivatives, reduced benzoxazine derivatives, and various substituted benzoxazine compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
7-(Diethylamino)-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 7-(Diethylamino)-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The diethylamino group at the 7-position plays a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-4-hydroxycoumarin: A coumarin derivative with similar structural features and applications in fluorescence and dye chemistry.
7-(Diethylamino)-2H-chromen-2-one: Another benzoxazine derivative with comparable chemical properties and uses in organic synthesis.
Uniqueness
7-(Diethylamino)-1,3-benzoxazine-2,4-dione is unique due to its specific structural arrangement and the presence of the diethylamino group at the 7-position. This imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
53653-93-3 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
7-(diethylamino)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-3-14(4-2)8-5-6-9-10(7-8)17-12(16)13-11(9)15/h5-7H,3-4H2,1-2H3,(H,13,15,16) |
Clé InChI |
BLHMVTZEFWQCFV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(=O)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





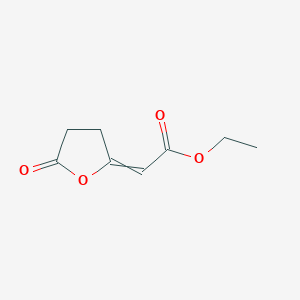
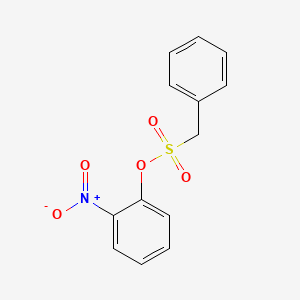
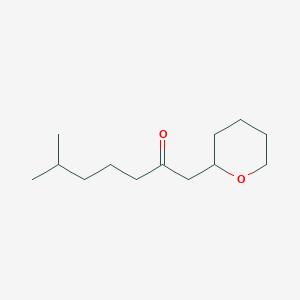
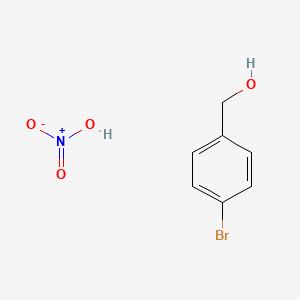
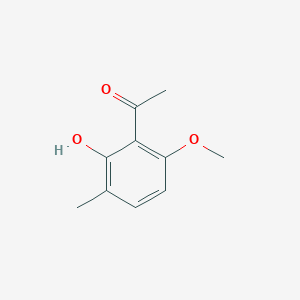

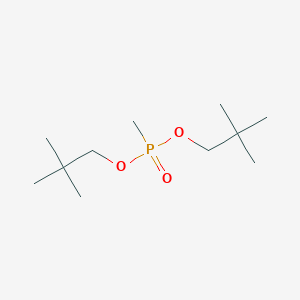
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
